molecular formula C15H11FN4O2S3 B3011369 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392297-49-3

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3011369
CAS No.: 392297-49-3
M. Wt: 394.46
InChI Key: MUURFCCXDPMBAX-UHFFFAOYSA-N
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Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11FN4O2S3 and its molecular weight is 394.46. The purity is usually 95%.
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Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity. This article reviews its biological activity based on recent research findings, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the carboxamide functionality enhances its pharmacological profile.

Structural Formula

N 5 2 4 fluorophenyl amino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl thiophene 2 carboxamide\text{N 5 2 4 fluorophenyl amino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl thiophene 2 carboxamide}

Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed IC50 values against Hep3B (Hepatocellular carcinoma) cells as low as 5.46 µM, indicating potent cytotoxicity . The mechanism involves interference with tubulin dynamics, akin to the action of known chemotherapeutics like Combretastatin A-4 (CA-4).

Case Studies

In a comparative study involving various thiophene derivatives:

  • Compound 2b : IC50 = 5.46 µM
  • Compound 2e : IC50 = 12.58 µM

Both compounds demonstrated significant inhibition of spheroid formation in Hep3B cells, leading to cell cycle arrest in the G2/M phase .

Data Table: Anticancer Activity of Thiophene Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
2b5.46Hep3BTubulin interaction
2e12.58Hep3BTubulin interaction
CA-48.29VariousTubulin interaction

Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties. The compound's structural attributes suggest potential efficacy against various pathogens.

Research Findings

A study highlighted that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds derived from similar structures have shown inhibition rates exceeding 30% against pathogenic strains at concentrations around 100 μg/mL .

Data Table: Antimicrobial Activity

CompoundTarget StrainInhibition Rate (%) at 100 μg/mL
N-(5-(ethylthio)-1,3,4-thiadiazol)Xanthomonas oryzae30
N-(5-(ethylthio)-1,3,4-thiadiazol)Rhizoctonia solani56

Antioxidant Properties

Thiophene derivatives have also been evaluated for their antioxidant potential. For instance, one derivative exhibited a significant inhibition rate of 62% compared to ascorbic acid in ABTS assays .

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerIC50 values as low as 5.46 µM
AntimicrobialInhibition rates up to 56%
AntioxidantInhibition rates up to 62%

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S3/c16-9-3-5-10(6-4-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-2-1-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURFCCXDPMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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